6-Chloroquinoline-7-carboxylic acid;hydrochloride
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Overview
Description
6-Chloroquinoline-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H6ClNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Scientific Research Applications
6-Chloroquinoline-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Safety and Hazards
The safety information for 6-Chloroquinoline-7-carboxylic acid;hydrochloride includes several hazard statements such as H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives, including 6-Chloroquinoline-7-carboxylic acid;hydrochloride, continue to be of interest in various fields, particularly in medicinal and synthetic organic chemistry . The current focus is on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-7-carboxylic acid;hydrochloride typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . The hydrochloride salt is then formed by treating the resulting acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction mediums, such as tetrahydrofuran, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Chloroquinoline-7-carboxylic acid;hydrochloride, known for its use in antimalarial drugs.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and efficacy.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloroquinoline-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14;/h1-5H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJNTYNWZWMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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